Methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate
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Description
“Methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as "Methyl 2-(diethoxyphosphoryl)acetate" .
Synthesis Analysis
The synthesis of “methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate” involves several steps. The first stage involves the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid . This reaction involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them . The second stage involves the reaction of 2-(diphenylphosphoryl)acetyl chloride with a phosphoryl-substituted amine .Molecular Structure Analysis
The molecular formula of “methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate” is C8H17O5P . The average mass is 224.191 Da and the monoisotopic mass is 224.081360 Da .Chemical Reactions Analysis
The mechanism of formation of N-methyl-2-(diphenylphosphoryl)acetamide was studied by DFT . The first stage, the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, involves three elementary steps .Safety and Hazards
The safety data sheet for Methyl diethylphosphonoacetate indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .
Future Directions
Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . These compounds show high selectivity and activity against K12 and R2 strains and may be engaged in the future as new substitutes for commonly used antibiotics .
Properties
IUPAC Name |
methyl 2-[2-diethoxyphosphorylethyl(methyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-5-15-17(13,16-6-2)8-7-11(3)9-10(12)14-4/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFHDYXZTIUTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN(C)CC(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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